

Application Notes and Protocols: Nickel Formate as a Catalyst Precursor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel formate

Cat. No.: B3367021

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **nickel formate** as a versatile precursor for the preparation of active nickel catalysts. Detailed protocols for catalyst synthesis and its application in key organic transformations are presented, supported by quantitative data and mechanistic diagrams to facilitate understanding and implementation in a research and development setting.

Introduction to Nickel Formate as a Catalyst Precursor

Nickel formate ($\text{Ni}(\text{HCOO})_2$) is a green, crystalline solid that serves as an effective and convenient precursor for the generation of finely divided, catalytically active nickel metal or nickel oxide.^{[1][2]} Its primary advantage lies in its decomposition at relatively low temperatures to produce pyrophoric, high-surface-area nickel nanoparticles, which are highly active for a variety of catalytic transformations.^{[1][3]} The thermal decomposition can be controlled to yield either metallic nickel under inert or reducing atmospheres, or nickel oxide in the presence of air.^{[3][4]} This allows for the tailored synthesis of the desired active catalyst species.

The use of nickel catalysts is of significant interest in organic synthesis due to nickel's high catalytic activity, selectivity, and cost-effectiveness compared to precious metals.^[5] Nickel catalysts are employed in a wide range of reactions, including hydrogenation, dehydrogenation, transfer hydrogenation, and cross-coupling reactions.^{[5][6][7]}

Preparation of Active Nickel Catalysts from Nickel Formate

The active nickel catalyst is typically prepared by the thermal decomposition of **nickel formate**. The properties of the final catalyst are influenced by the decomposition conditions, such as temperature, heating rate, and the composition of the surrounding atmosphere.

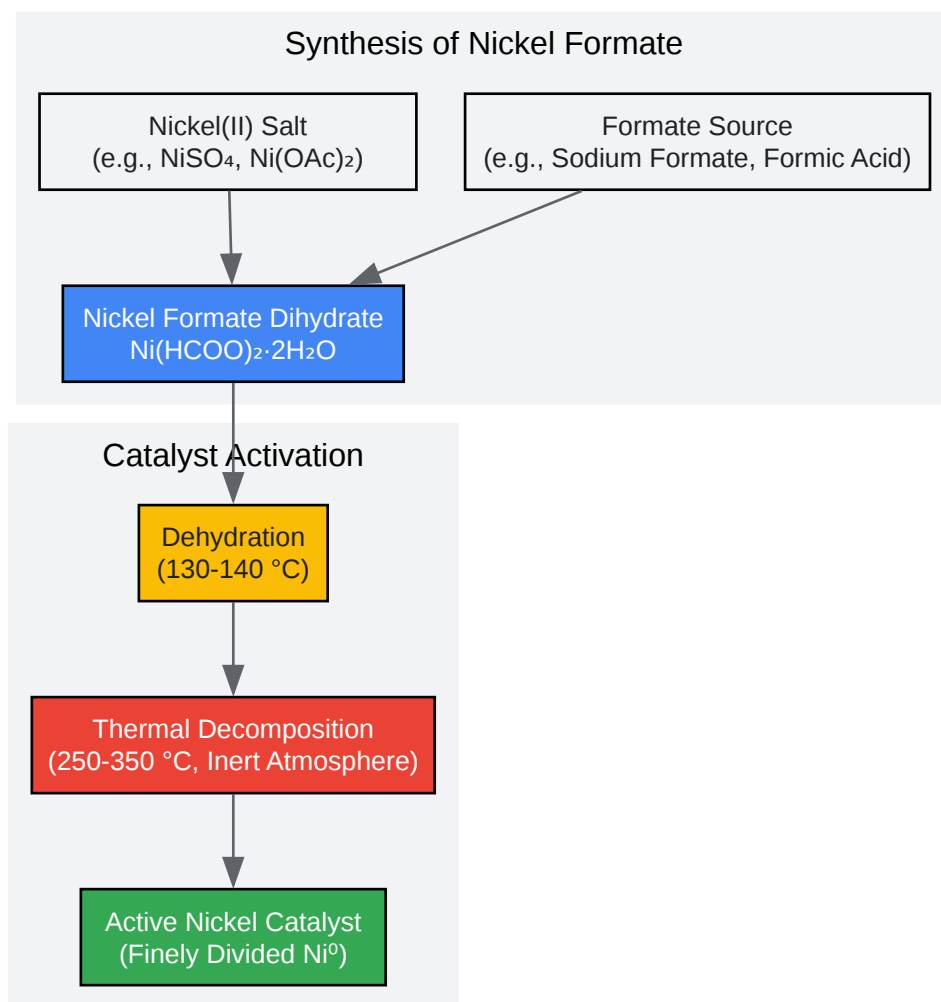
Anhydrous Nickel Catalyst via Thermal Decomposition

This protocol describes the preparation of a highly active, finely-divided nickel catalyst by the dry thermal decomposition of **nickel formate** in an inert atmosphere.^[3]

Experimental Protocol:

- Place **nickel formate** dihydrate in a suitable reaction vessel equipped with a stirrer and an inlet/outlet for gas flow.
- Heat the **nickel formate** dihydrate to 130-140 °C to form the anhydrous salt.^[2]
- Slowly heat the anhydrous **nickel formate** over a period of 5 to 20 hours to a final temperature of 250 to 350 °C under a slow flow of an inert gas such as nitrogen or argon.^[3] A preferred temperature range is 300 to 310 °C.^[3]
- During the decomposition, the solid material should be gently stirred.
- After the decomposition is complete (indicated by the cessation of gas evolution), cool the resulting finely-divided nickel catalyst to room temperature under the inert atmosphere.
- The resulting pyrophoric nickel powder should be handled under an inert atmosphere to prevent oxidation.

Logical Relationship: Catalyst Preparation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of active nickel catalyst from nickel salts.

Applications in Organic Synthesis

Nickel catalysts derived from **nickel formate** are highly effective in a variety of organic transformations.

Hydrogenation Reactions

Nickel-catalyzed hydrogenation is a fundamental process in organic synthesis. Catalysts derived from **nickel formate** are active for the hydrogenation of various functional groups.

Experimental Protocol:

A general procedure for the hydrogenation of olefins using a nickel catalyst precursor is as follows:[5]

- In a glovebox, charge a pressure reactor with the olefin substrate (0.2 mmol) and the nickel catalyst precursor (1 mol%).
- Add the solvent (e.g., 1,2-dimethoxyethane (DME), 0.25 mL).
- Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
- Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 18 hours).
- After the reaction, carefully vent the hydrogen gas.
- Analyze the reaction mixture by GC-FID to determine conversion and yield.

Quantitative Data for Olefin Hydrogenation

Substrate	Catalyst Loading (mol%)	H ₂ Pressure (bar)	Temperature (°C)	Time (h)	Conversion (%)	Yield (%)
Triphenylethylene	1	5	25	15	>99	>99
1-Dodecene	1	5	25	18	>99	>99
(E)-Stilbene	1	5	25	18	>99	>99

Data adapted from a study on a highly-reduced nickel(-II) catalyst precursor, demonstrating the general conditions applicable to nickel-catalyzed hydrogenations.[5]

Nickel catalysts can facilitate the hydrogenation of carbonates, which can be considered a CO₂ utilization strategy.[8]

Experimental Protocol:

- In a high-pressure autoclave, place the nanoporous nickel catalyst, the carbonate substrate (e.g., NaHCO₃), and deionized water.
- Seal the autoclave and purge with hydrogen gas several times.
- Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6 MPa).
- Heat the mixture to the reaction temperature (e.g., 200 °C) with stirring.
- After the reaction time (e.g., 2 hours), cool the autoclave to room temperature and carefully release the pressure.
- Analyze the liquid phase by HPLC to determine the yield of formic acid.

Quantitative Data for Carbonate Hydrogenation

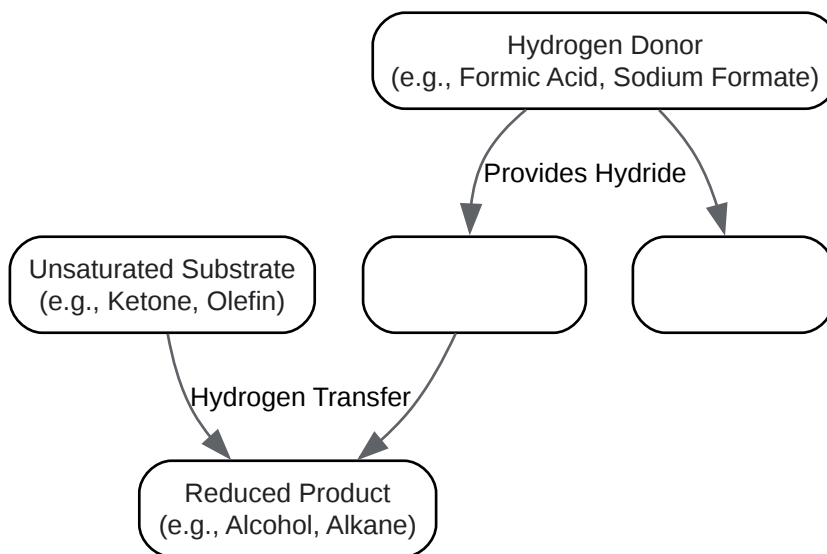
Substrate	Catalyst	H ₂ Pressure (MPa)	Temperature (°C)	Time (h)	Formic Acid Yield (%)
NaHCO ₃	Nanoporous Ni	6	200	2	86.6
KHCO ₃	Nanoporous Ni	6	200	2	92.1

Data sourced from a study on a nanoporous nickel catalyst for the selective hydrogenation of carbonates.[8]

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule instead. Formic acid and its salts are common hydrogen donors in nickel-catalyzed transfer hydrogenations.[9]

Experimental Workflow: Transfer Hydrogenation



[Click to download full resolution via product page](#)

Caption: General scheme for nickel-catalyzed transfer hydrogenation.

Experimental Protocol for Transfer Hydrogenation of Ketones:

- To a reaction vessel, add the ketone substrate, a nickel(0) precursor (e.g., formed in situ from a Ni(II) salt and a reductant), a suitable ligand (e.g., a phosphine ligand), and the hydrogen donor (e.g., ethanol, which can also serve as the solvent).^[10]
- Seal the vessel and heat the reaction mixture to the desired temperature with stirring for the specified time.
- Monitor the reaction progress by GC or TLC.
- Upon completion, cool the reaction mixture and work up as necessary to isolate the alcohol product.

Quantitative Data for Transfer Hydrogenation of Ketones with Ethanol

Substrate	Catalyst	Temperature (°C)	Time (h)	Yield (%)
Acetophenone	[(dcype)Ni(COD)]	120	24	99
Benzophenone	[(dcype)Ni(COD)]	120	24	98
2-Heptanone	[(dcype)Ni(COD)]	120	24	95

Data from a study on nickel-catalyzed transfer hydrogenation of ketones using ethanol as the hydrogen donor.[\[10\]](#)

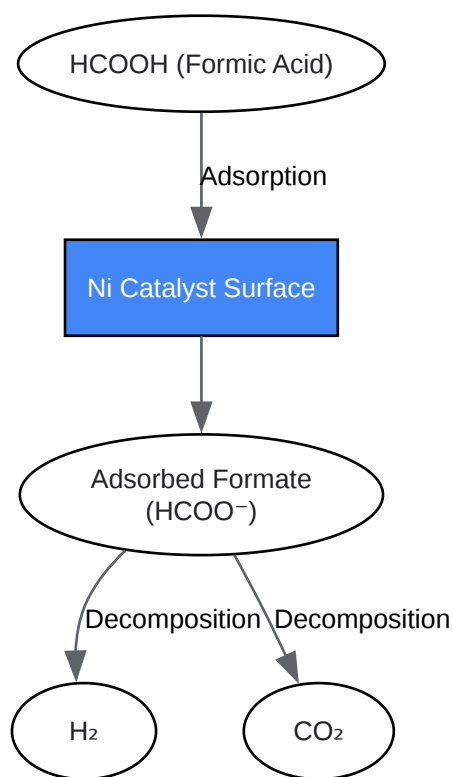
Dehydrogenation of Formic Acid

Nickel catalysts are effective for the dehydrogenation of formic acid, a promising reaction for chemical hydrogen storage.[\[1\]](#)

Experimental Protocol:

- A reaction vessel is charged with the nickel catalyst.
- The system is purged with an inert gas.
- Formic acid is introduced into the reactor, which is maintained at the desired temperature.
- The gaseous products (H_2 and CO_2) are passed through a trap to remove any unreacted formic acid and then collected and quantified.

Signaling Pathway: Formic Acid Dehydrogenation



[Click to download full resolution via product page](#)

Caption: Simplified pathway for formic acid dehydrogenation on a nickel catalyst.

C-S Cross-Coupling Reactions

Nickel catalysts facilitate the formation of carbon-sulfur bonds, which are important in pharmaceuticals and materials science.

Experimental Protocol:

- In a glovebox, a reaction tube is charged with the nickel precursor (e.g., Ni(cod)₂), a ligand (e.g., DPEphos), the aryl triflate, the alkyl thiol, and a base (e.g., KOAc).^[7]
- A solvent (e.g., toluene) is added, and the tube is sealed.
- The reaction mixture is stirred at the specified temperature for the given time.
- After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.

- The residue is purified by column chromatography to yield the thioether product.

Quantitative Data for C-S Cross-Coupling

Aryl Triflate	Alkyl Thiol	Ligand	Base	Temp (°C)	Time (h)	Yield (%)
1-Naphthyl triflate	1-Adamantanethiol	DPEphos	KOAc	80	16	95
2-Naphthyl triflate	1-Adamantanethiol	DPEphos	KOAc	80	16	92
Phenyl triflate	Cyclohexanethiol	DPEphos	KOAc	80	16	85

Data adapted from a study on nickel-catalyzed C-S cross-coupling of sterically hindered substrates.[\[7\]](#)

Catalyst Characterization

The activity and selectivity of the nickel catalyst are highly dependent on its physical and chemical properties.

- Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of **nickel formate**. The decomposition of **nickel formate** dihydrate in air typically shows two weight loss steps: the first corresponding to dehydration and the second to the decomposition of the anhydrous salt to form NiO.[\[4\]](#)
- X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the catalyst, confirming the formation of metallic nickel or nickel oxide after decomposition.
- Spectroscopy (IR, XPS): Infrared spectroscopy of adsorbed probe molecules like carbon monoxide (CO) can provide information about the nature of the nickel surface sites.[\[11\]](#) X-ray photoelectron spectroscopy (XPS) can be used to determine the oxidation state of nickel on the catalyst surface.[\[12\]](#)

Conclusion

Nickel formate is a highly valuable and versatile precursor for the synthesis of active nickel catalysts. The straightforward preparation of these catalysts via thermal decomposition, combined with their high activity in a range of important organic transformations, makes them an attractive option for both academic research and industrial applications. The detailed protocols and data provided in these notes serve as a practical guide for the effective utilization of **nickel formate**-derived catalysts in the modern synthetic chemistry laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chimia.ch [chimia.ch]
- 2. Nickel formate - Wikipedia [en.wikipedia.org]
- 3. US2807532A - Method of preparing nickel catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Olefin Hydrogenation Enabled by a Highly-Reduced Nickel(–II) Catalyst Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-catalyzed asymmetric transfer hydrogenation of olefins for the synthesis of α - and β -amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [Application Notes and Protocols: Nickel Formate as a Catalyst Precursor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3367021#using-nickel-formate-as-a-catalyst-precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com